molecular formula C15H17FN4 B5640136 2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine

2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5640136
M. Wt: 272.32 g/mol
InChI Key: ZREIQECJMXGYIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes lead to compounds with potential as receptor ligands due to their specific affinities, showcasing the complexity and targeted approach in synthesizing such molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been elucidated through X-ray analysis, revealing details like bond angles, dihedral angles, and conformational aspects. These structures often involve cocrystallization with other entities and highlight the planar nature of certain moieties and their spatial arrangements, which are crucial for their biological activity (S. Özbey, E. Kendi, H. Göker, M. Tunçbilek, 1998).

Chemical Reactions and Properties

Compounds in this category exhibit a variety of chemical behaviors, including reactions with primary and secondary amines, high-temperature cyclization, and electrophilic fluorination. These reactions are fundamental in modifying the chemical structure to achieve desired properties and biological activities (A. Eleev, A. Kutkin, M. Zhidkov, 2015).

Physical Properties Analysis

The synthesis and characterization of these compounds involve various spectroscopic techniques such as IR, 1H NMR, and MS, alongside elemental analyses and X-ray diffraction. These methods help determine the physical properties and confirm the molecular structure of the synthesized compounds, crucial for understanding their potential applications (Ju Liu, Jiantao Shi, Yilin Gong, Shi Ding, Ye Chen, 2019).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their interactions and reactivity with various biological targets. Studies often focus on their binding affinity to receptors, showcasing their potential as ligands in therapeutic applications. Such interactions are pivotal in determining the compound's efficacy and specificity towards certain biological pathways (O. Eskola, J. Bergman, P. Lehikoinen, M. Haaparanta, T. Grönroos, S. Forsback, O. Solin, 2002).

properties

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-14-5-2-1-4-13(14)12-19-8-10-20(11-9-19)15-17-6-3-7-18-15/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREIQECJMXGYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327371
Record name 2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]pyrimidine

CAS RN

414886-22-9
Record name 2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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